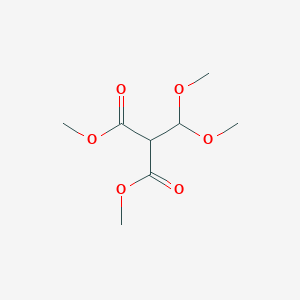
2-(2,6-Dicloro-4-piridil)-2-propanol
Descripción general
Descripción
“(2,6-Dichloro-4-pyridyl)methanol” is a chemical compound with the empirical formula C6H5Cl2NO. It has a molecular weight of 178.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
There is a paper titled “Synthesis of 2-(2,6-dichloro-4-pyridyl)-3-propargyl-5-ethyl-6-methyl-4(3H)-pyrimidinone, a promising new herbicide” that might contain relevant information . Another paper titled “Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives” discusses the synthesis of several pyridine derivatives .Molecular Structure Analysis
The SMILES string for “(2,6-Dichloro-4-pyridyl)methanol” is OCC1=CC (Cl)=NC (Cl)=C1 . The InChI is 1S/C6H5Cl2NO/c7-5-1-4 (3-10)2-6 (8)9-5/h1-2,10H,3H2 .Chemical Reactions Analysis
A paper titled “Anomalous transformations of acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone” discusses the formation of several compounds when acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone is heated with zinc chloride .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Pirazolinas
En la síntesis química, este compuesto puede participar en reacciones bajo ciertas condiciones, como con cloruro de zinc, para formar diversos derivados como 1-(2,6-dicloro-4-piridil)-5-metilpirazolina .
Formación de Aminopiridina
Otra aplicación en la síntesis química es la transformación en 2,6-dicloro-4-aminopiridina, que puede ser un intermedio valioso para reacciones químicas posteriores .
Suministro de Productos Químicos para Investigación
Este compuesto está disponible en empresas de suministro de productos químicos para investigación como Thermo Fisher Scientific y Tokyo Chemical Industry, lo que indica su uso en diversos entornos de laboratorio e investigación .
Formación de Hidrazonas
También se puede utilizar en la formación de hidrazonas, que son importantes en varios procesos de análisis y síntesis química .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBHWFKUZYUWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1642028.png)








